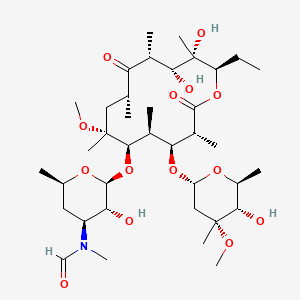

N-Demethyl-N-formyl Clarithromycin

Beschreibung

Eigenschaften

IUPAC Name |

N-[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H67NO14/c1-14-26-38(10,46)31(43)21(4)28(41)19(2)16-37(9,48-13)33(53-35-29(42)25(39(11)18-40)15-20(3)49-35)22(5)30(23(6)34(45)51-26)52-27-17-36(8,47-12)32(44)24(7)50-27/h18-27,29-33,35,42-44,46H,14-17H2,1-13H3/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUSOKRVLWZDKB-KCBOHYOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C=O)O)(C)OC)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C=O)O)(C)OC)C)C)O)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H67NO14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60747469 | |

| Record name | PUBCHEM_71315393 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

761.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127140-69-6 | |

| Record name | 3''-N-Demethyl-3''-N-formylclarithromycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127140696 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PUBCHEM_71315393 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60747469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3''-N-DEMETHYL-3''-N-FORMYLCLARITHROMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT9J2WL9SG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is N-Demethyl-N-formyl Clarithromycin

An In-Depth Technical Guide to N-Demethyl-N-formyl Clarithromycin: A Key Impurity and Metabolite

Introduction

Clarithromycin, a semi-synthetic macrolide antibiotic, is a cornerstone in the treatment of various bacterial infections.[1][2] Derived from erythromycin, it exhibits improved acid stability and a favorable pharmacokinetic profile.[3] In the lifecycle of a pharmaceutical product, from development to commercial manufacturing, a comprehensive understanding of not only the active pharmaceutical ingredient (API) but also its related substances—impurities and metabolites—is of paramount importance. These substances can influence the drug's efficacy, safety, and stability.

This guide provides a detailed technical examination of this compound, a significant related substance of Clarithromycin. It is recognized both as a metabolic byproduct of the parent drug and as a process-related impurity, designated as "Clarithromycin Impurity H" in major pharmacopeias.[4][5] For researchers, analytical scientists, and drug development professionals, a thorough understanding of this molecule's characteristics, formation, and analytical control is critical for ensuring drug quality and regulatory compliance.

Physicochemical Profile of this compound

This compound is structurally similar to the parent compound, differing by the modification of the desosamine sugar's amino group. This seemingly minor structural change results in distinct physicochemical properties that are critical for its separation and identification.

| Property | Data | Source(s) |

| IUPAC Name | N-[(2S,3R,4S,6R)-2-[[(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-6-yl]oxy]-3-hydroxy-6-methyloxan-4-yl]-N-methylformamide | [6] |

| Synonyms | Clarithromycin Impurity H, N-Formylclarithromycin, 3″-N-demethyl-3′-N-formyl-6-O-methylerythromycin A | [4][5][6][7] |

| CAS Number | 127140-69-6 | [6][7][8] |

| Molecular Formula | C₃₈H₆₇NO₁₄ | [6][7][8] |

| Molecular Weight | 761.94 g/mol | [7][8] |

The Metabolic Context: Formation from Clarithromycin

Clarithromycin undergoes extensive hepatic metabolism, a process primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal isoform involved.[9][10][11] This metabolic activity is a double-edged sword; it produces the major active metabolite, 14-hydroxyclarithromycin, which often acts synergistically with the parent drug, but it is also the source of various drug-drug interactions and the formation of other byproducts.[12][13]

The biotransformation pathway leading to this compound involves two key steps:

-

N-Demethylation : The CYP3A4 enzyme system catalyzes the removal of a methyl group from the dimethylamino moiety on the desosamine sugar of Clarithromycin.[11][14] This reaction yields N-desmethyl clarithromycin, a primary metabolite.

-

N-Formylation : The newly formed secondary amine on N-desmethyl clarithromycin can subsequently undergo formylation, where a formyl group (-CHO) is added. This results in the formation of this compound.

This metabolic cascade is a critical consideration in pharmacokinetic studies, as the rate and extent of these transformations can vary among individuals, influencing the overall drug exposure and response.

Caption: Metabolic pathway of Clarithromycin.

Analytical Methodologies for Identification and Quantification

The structural similarity between Clarithromycin and its related substances necessitates the use of high-resolution analytical techniques for accurate identification and quantification. Reversed-phase high-performance liquid chromatography (RP-HPLC), particularly when coupled with mass spectrometry (MS), is the definitive methodology.[9][15] The choice of this technique is driven by its ability to separate compounds with minor polarity differences and the high sensitivity and specificity of MS detection.

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a self-validating system for the robust analysis of this compound in a drug substance or biological matrix.

3.1: Sample Preparation (from Plasma)

-

Causality : The objective is to remove proteins and interfering substances from the plasma matrix that would otherwise compromise the chromatographic separation and ionize poorly. Liquid-liquid extraction is an effective method for isolating analytes of moderate polarity like macrolides.[3]

-

Step-by-step Methodology :

-

Pipette 500 µL of human plasma into a 2 mL microcentrifuge tube.

-

Add 50 µL of an internal standard solution (e.g., a stable isotope-labeled Clarithromycin or another macrolide like Erythromycin) to correct for extraction variability.[16]

-

Add 200 µL of 0.05 M phosphate buffer (pH 3.0) to acidify the sample, ensuring the analytes are in their ionized, more soluble state.[3]

-

Add 1.5 mL of dichloromethane as the extraction solvent.[3]

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and analyte transfer into the organic phase.

-

Centrifuge at 6000 x g for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the lower organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40-50°C.

-

Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for injection.

-

3.2: Chromatographic Separation

-

Causality : A C18 stationary phase provides the necessary hydrophobic interactions to retain and separate Clarithromycin and its metabolites.[9][15] A gradient elution is employed to ensure sharp peaks for all analytes, which elute at different times due to their slight differences in polarity. Formic acid is added to the mobile phase to promote protonation of the analytes, leading to better peak shape and enhanced ionization for MS detection.[9]

| Parameter | Condition |

| System | UHPLC or HPLC System |

| Column | C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 3.5 µm particle size) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 50% B over 3 minutes, then ramp to 95% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5-10 µL |

3.3: Mass Spectrometric Detection

-

Causality : Tandem mass spectrometry (MS/MS) provides unparalleled specificity and sensitivity. Electrospray ionization (ESI) is ideal for polar, thermally labile molecules like macrolides. By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), the analyte can be quantified with high confidence, even in complex matrices.[16]

| Parameter | Condition |

| Ion Source | Electrospray Ionization (ESI), Positive Mode |

| Clarithromycin [M+H]⁺ | Precursor ion: m/z 748.5 → Product ion: m/z 158.4 |

| This compound [M+H]⁺ | Precursor ion: m/z 762.0 → Product ion: m/z 158.4 (or other specific fragment) |

Note: The product ion at m/z 158 corresponds to the protonated desosamine sugar, a common fragment for these compounds.[16]

Caption: Analytical workflow for this compound.

Significance in Drug Development and Quality Control

The presence of this compound is monitored for two primary reasons:

-

As a Pharmaceutical Impurity : During the synthesis of Clarithromycin, side reactions or impurities in starting materials can lead to the formation of related substances, including Impurity H.[7][15] Regulatory agencies require that all impurities above a certain threshold (typically 0.10-0.15%) be identified, quantified, and assessed for potential toxicity. Therefore, robust analytical methods are essential for quality control (QC) release testing of both the API and the final drug product.[5][7]

-

As a Metabolite : In clinical pharmacology, understanding the metabolic profile of a drug is crucial for evaluating its safety and potential for drug-drug interactions. As a metabolite, this compound contributes to the total body exposure of drug-related material and must be characterized in metabolic studies.[14]

The availability of certified reference standards for this compound is critical for the validation of analytical methods and for ensuring the accuracy and consistency of quality control testing across different laboratories and manufacturing sites.[7][14]

Conclusion

This compound is more than a minor molecular variant of its parent antibiotic; it is a critical analyte for ensuring the quality, safety, and consistency of Clarithromycin products. Its dual identity as both a metabolic byproduct and a process-related impurity places it at the center of analytical and metabolic investigations. For scientists in the pharmaceutical field, the ability to accurately separate, identify, and quantify this compound using advanced techniques like LC-MS/MS is a fundamental requirement. This guide has detailed the essential physicochemical properties, metabolic origins, and a robust, validated analytical workflow to provide a comprehensive technical resource for professionals dedicated to the science of drug development and manufacturing.

References

-

Li, W., et al. (2022). Identification of Erythromycin and Clarithromycin Metabolites Formed in Chicken Liver Microsomes Using Liquid Chromatography–High-Resolution Mass Spectrometry. Molecules, 27(15), 4987. Available at: [Link]

-

Bahrami, G., & Mohammadi, B. (2007). A Sensitive Liquid Chromatographic Method for the Analysis of Clarithromycin with Pre-Column Derivatization. Iranian Journal of Pharmaceutical Research, 6(3), 209-214. Available at: [Link]

-

FDA. (n.d.). BIAXIN® Filmtab® (clarithromycin tablets, USP) Label. Retrieved from [Link]

-

Alvi, S. N., Al Dgither, S., & Hammami, M. M. (2016). Rapid Determination of Clarithromycin in Human Plasma by LCMS/MS Assay. Journal of Analytical & Bioanalytical Techniques, 7(2). Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Clarithromycin-impurities. Retrieved from [Link]

-

MySkinRecipes. (n.d.). N-Desmethyl Clarithromycin. Retrieved from [Link]

-

ResearchGate. (n.d.). N-desmethyl clarithromycin response in each treatment step relative to influent wastewater. Retrieved from [Link]

-

Adachi, T., Sasaki, J., & Omura, S. (1989). Hydroxylation and N-demethylation of clarithromycin (6-O-methylerythromycin A) by Mucor circinelloides. The Journal of Antibiotics, 42(9), 1433–1437. Available at: [Link]

-

Davey, P. G. (1991). The pharmacokinetics of clarithromycin and its 14-OH metabolite. The Journal of Hospital Infection, 19(Suppl A), 29-37. Available at: [Link]

-

Abrahem, S. A., Kader, A. S., & Ibrahim, S. A. (2020). Various analytical methods for the determination of clarithromycin- A review. International Journal of Research in Engineering and Innovation, 4(1), 56-59. Available at: [Link]

-

Rodvold, K. A., et al. (2003). Modeling the Autoinhibition of Clarithromycin Metabolism during Repeated Oral Administration. Antimicrobial Agents and Chemotherapy, 47(10), 3129–3137. Available at: [Link]

- Google Patents. (n.d.). US8288514B2 - Method of preparing clarithromycin.

-

EBM Consult. (n.d.). Clarithromycin's (Biaxin) Inhibition of CYP450 3A4. Retrieved from [Link]

-

Womble, B. H., et al. (2006). Pharmacokinetics of clarithromycin and concentrations in body fluids and bronchoalveolar cells of foals. American Journal of Veterinary Research, 67(10), 1681-1688. Available at: [Link]

- Google Patents. (n.d.). CN105372373A - Impurity detection method of clarithromycin.

-

Lown, K. S., et al. (1999). Inhibition of human intestinal wall metabolism by macrolide antibiotics: effect of clarithromycin on cytochrome P450 3A4/5 activity and expression. The Journal of Pharmacology and Experimental Therapeutics, 289(2), 850-856. Available at: [Link]

-

Barza, M. (2024). Clinical Pharmacology of Clarithromycin. Journal of Clinical Pharmacology and Therapeutics, 2(1). Available at: [Link]

-

SynZeal. (n.d.). Clarithromycin EP Impurity H. Retrieved from [Link]

Sources

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. researchgate.net [researchgate.net]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Clarithromycin EP Impurity H | 127140-69-6 | SynZeal [synzeal.com]

- 6. This compound | C38H67NO14 | CID 71315393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. synthinkchemicals.com [synthinkchemicals.com]

- 8. This compound | LGC Standards [lgcstandards.com]

- 9. Identification of Erythromycin and Clarithromycin Metabolites Formed in Chicken Liver Microsomes Using Liquid Chromatography–High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modeling the Autoinhibition of Clarithromycin Metabolism during Repeated Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Clarithromycin's (Biaxin) Inhibition of CYP450 3A4 [ebmconsult.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. avmajournals.avma.org [avmajournals.avma.org]

- 14. N-Desmethyl Clarithromycin [myskinrecipes.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. longdom.org [longdom.org]

An In-Depth Technical Guide to the Synthesis of N-Demethyl-N-formyl Clarithromycin

Introduction: The Role of Impurity Synthesis in Pharmaceutical Quality Control

Clarithromycin is a semi-synthetic macrolide antibiotic pivotal in treating a wide range of bacterial infections. As with any Active Pharmaceutical Ingredient (API), ensuring its purity is paramount to safety and efficacy. Regulatory bodies mandate the identification and control of impurities that may arise during synthesis or degradation. N-Demethyl-N-formyl Clarithromycin, also known as Clarithromycin Impurity H, is one such designated impurity. The availability of a pure reference standard of this compound is essential for the development and validation of analytical methods used in quality control laboratories to monitor the purity of Clarithromycin batches.

This technical guide provides a comprehensive, two-step synthetic pathway for this compound, commencing from the readily available Clarithromycin API. The presented methodology is designed to be robust and reproducible, offering researchers and drug development professionals a practical guide for obtaining this critical reference standard. We will delve into the causality behind procedural choices, providing a self-validating framework grounded in established chemical principles.

Retrosynthetic Analysis and Pathway Strategy

The synthesis of this compound is logically approached through a two-step sequence starting from Clarithromycin. The name of the target molecule itself dictates the strategy:

-

Selective N-Demethylation: The first step involves the removal of one methyl group from the tertiary amine (a dimethylamino group) located on the desosamine sugar moiety of Clarithromycin. This yields the key intermediate, N-Desmethylclarithromycin (also known as Clarithromycin Impurity D).

-

N-Formylation: The subsequent step is the formylation of the newly formed secondary amine on the N-Desmethylclarithromycin intermediate to produce the final target compound.

This strategy isolates the two distinct chemical transformations, allowing for process control and purification at the intermediate stage, thereby ensuring a high-purity final product.

Caption: Overall two-step synthesis pathway for this compound.

Part 1: Selective N-Demethylation of Clarithromycin

Scientific Rationale and Method Selection

The primary challenge in this step is the selective demethylation of the tertiary amine on the desosamine sugar without affecting the numerous other sensitive functional groups within the macrolide structure, including multiple hydroxyl groups and glycosidic linkages. While various N-demethylation methods for tertiary amines exist, many employ harsh reagents like cyanogen bromide (von Braun reaction) or chloroformates, which can lead to side reactions with a complex substrate like Clarithromycin[1].

A more suitable approach, developed specifically for erythromycin derivatives, involves the use of iodine in a buffered solution.[2] This method offers superior regioselectivity for the N-dimethylamino group. The reaction is conducted in a protic solvent like methanol and buffered with sodium acetate to maintain a controlled pH, preventing acid-catalyzed degradation of the macrolide ring. The temperature is moderately elevated to facilitate the reaction while minimizing decomposition.[2]

Detailed Experimental Protocol: Synthesis of N-Desmethylclarithromycin

-

Dissolution: Dissolve Clarithromycin (1.0 equivalent) in methanol (approx. 10-15 mL per gram of Clarithromycin) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Buffering: Add sodium acetate (approx. 5.0 equivalents) to the solution and stir until it is fully dissolved. The buffer is crucial to neutralize the hydrogen iodide (HI) formed during the reaction.[2]

-

Reaction Initiation: Heat the mixture to 55-60°C.

-

Iodine Addition: In a separate container, prepare a solution of iodine (approx. 2.5 equivalents) in methanol. Add this iodine solution to the heated Clarithromycin mixture portion-wise over a period of 1-2 hours. The stepwise addition helps to control the reaction rate and minimize the formation of byproducts.[2]

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

-

Quenching: After completion, cool the reaction mixture to room temperature. Add a saturated aqueous solution of sodium thiosulfate to quench the excess iodine, stirring until the dark color disappears.

-

Workup and Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water and ethyl acetate to the residue. Adjust the pH to 9-10 with an aqueous sodium hydroxide solution. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude N-Desmethylclarithromycin can be purified by column chromatography on silica gel to yield the pure intermediate.

Part 2: N-Formylation of N-Desmethylclarithromycin

Scientific Rationale and Method Selection

The second stage of the synthesis requires the formylation of the secondary amine of N-Desmethylclarithromycin. The chosen method must be efficient and, critically, must not interfere with the multiple hydroxyl groups on the macrolide backbone. A highly effective and practical method for this transformation is the use of formic acid in a non-polar solvent with azeotropic removal of water.[3]

This procedure involves heating the amine with a slight excess of formic acid in toluene under reflux, using a Dean-Stark apparatus to continuously remove the water generated during the amide formation. This drives the reaction equilibrium towards the product, resulting in high yields. This method is particularly advantageous as it is selective for N-formylation over the O-formylation of alcohols, proceeds without racemization, and does not require strictly anhydrous starting conditions.[3]

Caption: Mechanism of N-formylation via dehydration.

Detailed Experimental Protocol: Synthesis of this compound

-

Setup: To a solution of N-Desmethylclarithromycin (1.0 equivalent) in toluene (approx. 20 mL per gram) in a round-bottom flask, add 85% aqueous formic acid (1.2 equivalents).[3]

-

Azeotropic Reflux: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux. Water will begin to collect in the trap as an azeotrope with toluene.

-

Reaction Progression: Continue refluxing for 4-9 hours, or until TLC/HPLC analysis indicates the complete consumption of the starting material.[3]

-

Isolation: Once the reaction is complete, cool the flask to room temperature.

-

Solvent Removal: Evaporate the toluene under reduced pressure. The resulting crude this compound is often of high purity.[3]

-

Final Purification: If necessary, the product can be further purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the final product as a white solid.

Data Summary and Characterization

The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques such as HPLC for purity assessment, Mass Spectrometry for molecular weight confirmation, and NMR spectroscopy for structural elucidation.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| Clarithromycin | C₃₈H₆₉NO₁₃ | 747.95 | Starting Material |

| N-Desmethylclarithromycin[4] | C₃₇H₆₇NO₁₃ | 733.93 | Intermediate |

| This compound | C₃₈H₆₇NO₁₄ | 761.94 | Final Product |

Conclusion

This guide outlines a logical and efficient two-step synthesis for this compound, a critical impurity standard for the quality control of Clarithromycin API. The pathway proceeds through the selective N-demethylation of Clarithromycin using an iodine-based method, followed by a robust N-formylation of the resulting secondary amine using formic acid with azeotropic water removal. The detailed protocols and scientific rationale provided herein offer a solid foundation for researchers in process development and analytical science to produce this necessary reference material with high purity.

References

-

SynZeal. (n.d.). N-Nitroso-N-Desmethyl-Clarithromycin. SynZeal Research Pvt. Ltd. Retrieved from [Link]

-

Kim, J. C., & Lee, Y. Y. (2000). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 21(5), 521-522. Retrieved from [Link]

- Lartey, P. A., & Faghih, R. (1998). Process for preparation of n-demethyl-4''-deoxy-erythromycins a and b. (U.S. Patent No. WO1998022488A1). Google Patents.

-

D'Angeli, F., & Marchetti, F. (2020). N-Dealkylation of Amines. Science of Synthesis: Knowledge Updates, 2, 339-366. Retrieved from [Link]

-

Rosenau, T., Hofinger, A., Potthast, A., & Kosma, P. (2004). A general, selective, high-yield N-demethylation procedure for tertiary amines by solid reagents in a convenient column chromatography-like setup. Organic Letters, 6(4), 541–544. Retrieved from [Link]

-

Rubirola, A., et al. (2019). Formation of disinfection byproducts from the reaction of chlorine dioxide with four relevant organic microcontaminants. Water Research, 157, 467-477. (Note: While the direct article isn't available, its findings are discussed in the provided search result). Retrieved from [Link]

-

Scammells, P. J. (2006). N-Demethylation of Alkaloids. Natural Product Communications, 1(10), 889-898. Retrieved from [Link]

-

Kumar, R., & Sharma, P. (2014). N-formylation of amines using formic acid/ethyl formate under catalyst-and solvent-free conditions. Research on Chemical Intermediates, 41(9), 6205-6212. Retrieved from [Link]

-

SynZeal. (n.d.). Clarithromycin EP Impurity D. SynZeal Research Pvt. Ltd. Retrieved from [Link]

-

Reddy, P. G., Kumar, G. D. K., & Baskaran, S. (2000). A convenient method for the N-formylation of secondary amines and anilines using ammonium formate. Tetrahedron Letters, 41(46), 9149-9151. (Note: While the direct article isn't available, it is cited and discussed in the broader context of formylation methods). Retrieved from [Link]

-

Wagle, D. R., Garud, C. H., Singh, J., & Salunkhe, M. M. (2000). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Indian Journal of Chemistry - Section B, 39B, 125-127. Retrieved from [Link]

-

Science of Synthesis. (n.d.). Dealkylation Reactions of Amines. Thieme. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Clarithromycin-impurities. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

In-vitro metabolism of clarithromycin

An In-Depth Technical Guide to the In-Vitro Metabolism of Clarithromycin

Abstract

This technical guide provides a comprehensive examination of the in-vitro metabolism of clarithromycin, a widely prescribed macrolide antibiotic. The document delves into the core metabolic pathways, the critical role of Cytochrome P450 3A4 (CYP3A4), and the mechanism-based inhibition that underpins clarithromycin's significant drug-drug interaction (DDI) profile. Detailed, field-proven experimental protocols for characterizing metabolic kinetics and enzyme inhibition using human liver microsomes and recombinant enzymes are provided. This guide is structured to offer both foundational knowledge and practical, actionable methodologies for professionals in drug development and metabolic research.

Introduction: The Metabolic Profile of Clarithromycin

Clarithromycin is a semi-synthetic macrolide antibiotic effective against a broad spectrum of bacterial pathogens. Its clinical utility is, however, complicated by its extensive hepatic metabolism, which is a primary driver of numerous clinically significant drug-drug interactions.[1][2] A thorough understanding of its metabolic fate is therefore paramount for predicting and managing these interactions.

The biotransformation of clarithromycin is predominantly governed by the Cytochrome P450 (CYP) superfamily of enzymes, with CYP3A4 being the principal catalyst.[3][4] In-vitro studies have consistently demonstrated that clarithromycin undergoes two primary oxidative metabolic reactions:

-

14-Hydroxylation: This reaction produces the major active metabolite, 14-(R)-hydroxyclarithromycin . This metabolite is not merely a breakdown product; it possesses significant antimicrobial activity, often comparable to or even greater than the parent compound against certain pathogens like Haemophilus influenzae.[5][6][7]

-

N-Demethylation: This pathway yields N-desmethylclarithromycin .[3][4]

Crucially, clarithromycin is not only a substrate for CYP3A4 but also one of its most potent mechanism-based inhibitors.[8][9] This dual role—being metabolized by and simultaneously inactivating the same enzyme—leads to complex, nonlinear pharmacokinetics and a high potential for elevating the plasma concentrations of co-administered CYP3A4 substrates.[3][10]

Core Metabolic Pathways and Enzymology

Primary Biotransformation Reactions

The oxidative metabolism of clarithromycin is initiated by CYP3A4 in the liver and gut wall.[3][8] The two main pathways, 14-hydroxylation and N-demethylation, occur concurrently. The formation of 14-hydroxyclarithromycin is often the more prominent pathway, and its synergistic action with clarithromycin can enhance the overall therapeutic effect.[5][11]

Caption: Primary metabolic pathways of clarithromycin mediated by CYP3A4.

Mechanism-Based Inhibition of CYP3A4

The most critical aspect of clarithromycin's metabolic profile is its role as a mechanism-based inhibitor of CYP3A4. This process is distinct from simple competitive inhibition and is characterized by its time-dependent and irreversible nature.

The mechanism proceeds as follows:

-

Metabolic Activation: CYP3A4 metabolizes clarithromycin via N-demethylation.

-

Formation of a Reactive Intermediate: This process generates a reactive nitrosoalkane intermediate.[1]

-

Covalent Bonding: The reactive intermediate forms a covalent bond with the heme iron or apoprotein of the CYP3A4 enzyme.

-

Enzyme Inactivation: This creates a stable, catalytically inactive metabolic-intermediate complex (MIC).[8]

Because the enzyme is irreversibly inactivated, restoration of metabolic activity requires the de novo synthesis of new CYP3A4 protein, a process that can take 24-48 hours or longer.[8] This sustained inactivation is the reason clarithromycin is considered a potent perpetrator of DDIs.

Caption: Workflow of CYP3A4 mechanism-based inactivation by clarithromycin.

In-Vitro Systems for Metabolism Studies

Selecting the appropriate in-vitro system is fundamental to accurately characterizing a drug's metabolic profile. Regulatory agencies like the FDA provide guidance on the use of these systems for DDI assessment.[12][13][14]

-

Human Liver Microsomes (HLMs): As the primary site of drug metabolism, the liver is the most relevant source tissue. HLMs are vesicles of the endoplasmic reticulum isolated from hepatocytes and are rich in CYP enzymes, making them the gold standard for studying Phase I metabolism and enzyme inhibition.[15][16] Their ease of use and commercial availability from pooled donors (to average out genetic variability) make them a first-line tool.

-

Recombinant Human CYP Enzymes (rCYPs): These are individual CYP enzymes (e.g., rCYP3A4) expressed in a cellular system (e.g., insect cells). Their utility lies in "reaction phenotyping"—unambiguously identifying which specific enzyme is responsible for a particular metabolic pathway, without the confounding presence of other CYPs found in HLMs.[17][18]

-

Cryopreserved Hepatocytes: These intact cells contain a full complement of both Phase I and Phase II metabolic enzymes, as well as transporters.[19] They provide a more holistic view of a drug's metabolic fate and are particularly useful for assessing metabolic stability and identifying all relevant metabolites.

Key Experimental Protocols

The following protocols represent a self-validating system for characterizing the in-vitro metabolism of clarithromycin.

Protocol 1: Determination of Enzyme Kinetic Parameters (Kₘ and Vₘₐₓ) in HLMs

Causality: This experiment quantifies the affinity of CYP3A4 for clarithromycin (Kₘ) and the maximum rate of metabolism (Vₘₐₓ). These parameters are essential for predicting metabolic clearance and the potential for saturation of the metabolic pathway.[20]

Methodology:

-

Reagent Preparation:

-

Clarithromycin Stock: Prepare a high-concentration stock (e.g., 10 mM) in a suitable organic solvent (e.g., methanol) and perform serial dilutions to create working solutions.

-

HLM Suspension: Thaw pooled human liver microsomes (e.g., from at least 10 donors) on ice and dilute to a final protein concentration of 0.2-0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

-

NADPH Regenerating System (NRS): Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in buffer. This system ensures a sustained supply of the necessary cofactor, NADPH.

-

-

Incubation:

-

In a 96-well plate, add buffer, HLM suspension, and varying concentrations of clarithromycin (e.g., 0.5 µM to 200 µM).

-

Pre-incubate the plate at 37°C for 5-10 minutes to allow the substrate to equilibrate with the enzymes.

-

Initiate the metabolic reaction by adding a pre-warmed NRS solution to each well.

-

-

Reaction & Termination:

-

Incubate the plate at 37°C in a shaking water bath for a predetermined time (e.g., 15 minutes), ensuring the reaction is within the linear range.

-

Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., erythromycin or a stable isotope-labeled clarithromycin).[21][22]

-

-

Sample Processing & Analysis:

-

Centrifuge the plate (e.g., at 4000 rpm for 15 minutes) to pellet the precipitated protein.

-

Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the formation of 14-hydroxyclarithromycin and N-desmethylclarithromycin.

-

-

Data Analysis:

-

Calculate the velocity of metabolite formation (pmol/min/mg protein).

-

Plot velocity versus clarithromycin concentration and fit the data to the Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vₘₐₓ.[4]

-

Protocol 2: Characterization of Mechanism-Based Inhibition (Kᵢ and kᵢₙₐ꜀ₜ)

Causality: This experiment quantifies the key parameters of irreversible inhibition: Kᵢ (the concentration of inhibitor that gives half-maximal inactivation) and kᵢₙₐ꜀ₜ (the maximal rate of inactivation). These values are critical inputs for physiologically based pharmacokinetic (PBPK) models used to predict the clinical significance of DDIs.[3]

Methodology:

-

Primary Incubation (Inactivation Step):

-

Prepare incubation mixtures containing HLMs (or recombinant CYP3A4), NRS, and several concentrations of clarithromycin (the inactivator). Include a vehicle control (0 µM clarithromycin).

-

Pre-warm the mixtures and initiate the reaction.

-

At various time points (e.g., 0, 5, 10, 20, 30 minutes), remove an aliquot from each concentration.

-

-

Secondary Incubation (Residual Activity Measurement):

-

Immediately dilute the aliquot from the primary incubation (e.g., 20-fold) into a secondary incubation mixture. This dilution effectively stops the inactivation process by lowering the clarithromycin concentration to sub-inhibitory levels.

-

The secondary mixture contains buffer, NRS, and a high concentration of a sensitive CYP3A4 probe substrate (e.g., midazolam or testosterone).[17][18]

-

Incubate for a short period (e.g., 5-10 minutes).

-

-

Termination and Analysis:

-

Terminate the secondary reaction with ice-cold acetonitrile containing an internal standard.

-

Process the samples as described in Protocol 1 and analyze via LC-MS/MS to quantify the formation of the probe substrate's metabolite (e.g., 1'-hydroxymidazolam or 6β-hydroxytestosterone).

-

-

Data Analysis:

-

For each clarithromycin concentration, plot the natural logarithm of the percentage of remaining enzyme activity versus the primary incubation time. The slope of this line is the observed rate of inactivation (kₒᵦₛ).

-

Plot the kₒᵦₛ values against the corresponding clarithromycin concentrations. Fit this data to the hyperbolic equation for mechanism-based inhibition to determine the intrinsic parameters Kᵢ and kᵢₙₐ꜀ₜ.

-

Quantitative Data Summary

The following table summarizes representative kinetic values for clarithromycin metabolism obtained from in-vitro studies. These values can vary between studies and HLM batches but provide a baseline for understanding the enzyme-substrate interactions.

| Parameter | Metabolic Pathway | In-Vitro System | Value | Reference |

| Kₘ | 14-(R)-hydroxylation | Human Liver Microsomes | 48 ± 17.7 µM | [4] |

| Vₘₐₓ | 14-(R)-hydroxylation | Human Liver Microsomes | 206 ± 76 pmol/min/mg | [4] |

| Kₘ | N-demethylation | Human Liver Microsomes | 59.1 ± 24.0 µM | [4] |

| Vₘₐₓ | N-demethylation | Human Liver Microsomes | 189 ± 52.0 pmol/min/mg | [4] |

| Kᵢ | CYP3A4 Inactivation | Human Liver Microsomes | ~2.5 - 3.0 µM | [3] |

| kᵢₙₐ꜀ₜ | CYP3A4 Inactivation | Human Liver Microsomes | ~0.05 - 0.08 min⁻¹ | [3] |

Conclusion and Field Insights

The in-vitro metabolism of clarithromycin is defined by its dual interaction with CYP3A4, acting as both a substrate and a potent mechanism-based inhibitor. The primary metabolic pathways yield an active 14-hydroxy metabolite and an N-desmethyl metabolite.[3][4] However, it is the time-dependent, irreversible inactivation of CYP3A4 that constitutes its most significant clinical characteristic, making it a cornerstone probe inhibitor for DDI studies.[8][23]

The protocols detailed in this guide provide a robust framework for characterizing these interactions, aligning with the expectations of regulatory bodies for drug development programs.[12][24] Accurate determination of Kₘ, Vₘₐₓ, Kᵢ, and kᵢₙₐ꜀ₜ is not merely an academic exercise; these parameters are indispensable for building predictive PBPK models that can forecast the DDI risk of new chemical entities long before they enter complex clinical trials, ultimately contributing to the development of safer and more effective medicines.

References

-

Zhang, Y., & Benet, L. Z. (2010). Physiologically Based Pharmacokinetic Model of Mechanism-Based Inhibition of CYP3A by Clarithromycin. Drug Metabolism and Disposition, 38(2), 297–305. [Link]

-

Akiyoshi, T., Ohtani, H., Imaoka, A., Naitou, R., & Sawada, Y. (2021). Mechanism-based Inhibition Profiles of Erythromycin and Clarithromycin with Cytochrome P450 3A4 Genetic Variants. ResearchGate. [Link]

-

Hardy, D. J., Swanson, R. N., Rode, R. A., Marsh, K., Shipkowitz, N. L., & Clement, J. J. (1990). Clarithromycin in vitro activity enhanced by its major metabolite, 14-hydroxyclarithromycin. Antimicrobial Agents and Chemotherapy, 34(7), 1407–1413. [Link]

-

Wienkers, K. L., & Hauer, M. J. (2010). Modeling the Autoinhibition of Clarithromycin Metabolism during Repeated Oral Administration. Antimicrobial Agents and Chemotherapy, 54(8), 3397–3404. [Link]

-

Fahmi, O. A., Maurer, T. S., Kish, M., Carden, K., & Ben-Shalom, I. (2021). Evidence-Based Guidelines for Drug Interaction Studies: Model-Informed Time Course of Intestinal and Hepatic CYP3A4 Inhibition by Clarithromycin. The AAPS Journal, 23(5), 101. [Link]

-

Akiyoshi, T., Ohtani, H., & Sawada, Y. (2013). Mechanism-based inhibition profiles of erythromycin and clarithromycin with cytochrome P450 3A4 genetic variants. Drug Metabolism and Pharmacokinetics, 28(5), 411–415. [Link]

-

Gorski, J. C., Hall, S. D., Jones, D. R., VandenBranden, M., & Wrighton, S. A. (2002). Rate of onset of inhibition of gut-wall and hepatic CYP3A by clarithromycin. Clinical Pharmacology & Therapeutics, 72(6), 641–651. [Link]

-

EBM Consult. (n.d.). Clarithromycin's (Biaxin) Inhibition of CYP450 3A4. EBM Consult. [Link]

-

Rodrigues, A. D., Roberts, E. M., Mulford, D. J., Yao, Y., & Ouellet, D. (1997). Oxidative metabolism of clarithromycin in the presence of human liver microsomes. Major role for the cytochrome P4503A (CYP3A) subfamily. Drug Metabolism and Disposition, 25(5), 601–608. [Link]

-

U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. FDA. [Link]

-

BioIVT. (2019). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. ResearchGate. [Link]

-

BioIVT. (2019). What In Vitro Metabolism and DDI Studies Do I Actually Need? BioIVT. [Link]

-

Alvi, S. N., Al Dgither, S., & Hammami, M. M. (2016). Rapid Determination of Clarithromycin in Human Plasma by LCMS/MS Assay. Journal of Analytical & Bioanalytical Techniques, 7(2). [Link]

-

U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. FDA. [Link]

-

Fass, R. J. (1991). In vitro activity of clarithromycin and its 14-hydroxy-metabolite against 203 strains of Haemophilus influenzae. The Journal of antimicrobial chemotherapy, 28(2), 263–268. [Link]

-

Kotlinska, B., & Silberring, J. (2016). Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry. Bioanalysis, 8(20), 2115–2126. [Link]

-

TA Instruments. (n.d.). Experimental Design for the Determination of Kinetic Parameters Using the Multiple Injection Method (MIM) with Isothermal Titration Calorimetry (ITC). TA Instruments. [Link]

-

Dr. Oracle. (2025). What are the clinical implications of drugs that interact with CYP3A4 (cytochrome P450 3A4)? Dr. Oracle. [Link]

-

Federal Register. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Federal Register. [Link]

-

Small Molecule Pathway Database (SMPDB). (n.d.). Clarithromycin Action Pathway. SMPDB. [Link]

-

Current Separations. (n.d.). Drug Metabolism and Pharmacokinetics in Drug Discovery: A Primer For Bioanalytical Chemists, Part II. Current Separations. [Link]

-

Fernandes, P. B., Hardy, D. J., & Swanson, R. N. (1990). In Vitro Activity of Clarithromycin against Gram-Positive Organisms. ResearchGate. [Link]

-

Peterson, W. L., Graham, D. Y., Marshall, B., Blaser, M. J., Genta, R. M., Klein, P. D., Stratton, C. W., Drnec, J., Prokocimer, P., & Siepman, N. (1993). In vitro synergy testing of clarithromycin and 14-hydroxyclarithromycin with amoxicillin or bismuth subsalicylate against Helicobacter pylori. The American journal of gastroenterology, 88(12), 2008–2012. [Link]

-

Alvi, S. N., Al Dgither, S., & Hammami, M. M. (2016). Rapid Determination of Clarithromycin in Human Plasma by LCMS/MS Assay. Longdom Publishing. [Link]

Sources

- 1. Clarithromycin's (Biaxin) Inhibition of CYP450 3A4 [ebmconsult.com]

- 2. droracle.ai [droracle.ai]

- 3. Physiologically Based Pharmacokinetic Model of Mechanism-Based Inhibition of CYP3A by Clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Oxidative metabolism of clarithromycin in the presence of human liver microsomes. Major role for the cytochrome P4503A (CYP3A) subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clarithromycin in vitro activity enhanced by its major metabolite, 14-hydroxyclarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro activity of clarithromycin and its 14-hydroxy-metabolite against 203 strains of Haemophilus influenzae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Rate of onset of inhibition of gut-wall and hepatic CYP3A by clarithromycin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SMPDB [smpdb.ca]

- 10. Modeling the Autoinhibition of Clarithromycin Metabolism during Repeated Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vitro synergy testing of clarithromycin and 14-hydroxyclarithromycin with amoxicillin or bismuth subsalicylate against Helicobacter pylori - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. fda.gov [fda.gov]

- 13. bioivt.com [bioivt.com]

- 14. Federal Register :: In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability [federalregister.gov]

- 15. researchgate.net [researchgate.net]

- 16. Study of in-vitro metabolism of selected antibiotic drugs in human liver microsomes by liquid chromatography coupled with tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. keio.elsevierpure.com [keio.elsevierpure.com]

- 19. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]

- 20. currentseparations.com [currentseparations.com]

- 21. researchgate.net [researchgate.net]

- 22. longdom.org [longdom.org]

- 23. Evidence-Based Guidelines for Drug Interaction Studies: Model-Informed Time Course of Intestinal and Hepatic CYP3A4 Inhibition by Clarithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. ptacts.uspto.gov [ptacts.uspto.gov]

An In-Depth Technical Guide to N-Demethyl-N-formyl Clarithromycin (CAS No. 127140-69-6): A Key Impurity in Clarithromycin Synthesis and Quality Control

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-Demethyl-N-formyl Clarithromycin (CAS No. 127140-69-6), a critical process-related impurity and potential degradant of the macrolide antibiotic, Clarithromycin. Designated as Clarithromycin Impurity H by both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), its monitoring and control are essential for ensuring the quality, safety, and efficacy of Clarithromycin drug products. This document delves into the physicochemical properties, potential formation pathways, analytical methodologies for identification and quantification, and the regulatory landscape governing this impurity. It is designed to serve as a vital resource for researchers, analytical scientists, and drug development professionals involved in the Clarithromycin manufacturing and quality control lifecycle.

Introduction: The Significance of Impurity Profiling in Macrolide Antibiotics

Clarithromycin is a semi-synthetic macrolide antibiotic widely prescribed for a variety of bacterial infections.[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[3] The synthesis of Clarithromycin is a multi-step process, and like any complex chemical synthesis, it is susceptible to the formation of impurities.[] These impurities can arise from starting materials, intermediates, by-products, or degradation of the active pharmaceutical ingredient (API).[]

Regulatory bodies such as the FDA and EMA mandate strict control over impurities in pharmaceutical products to ensure patient safety and drug efficacy.[5] this compound, also known as Clarithromycin Impurity H, is a specified impurity in major pharmacopoeias and serves as a key marker for the quality of Clarithromycin.[6][7] Understanding its characteristics is paramount for process optimization, analytical method development, and regulatory compliance.

Physicochemical Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental for its isolation, characterization, and quantification.

| Property | Value | Source |

| Chemical Name | 3″-N-demethyl-3′-N-formyl-6-O-methylerythromycin A | [3] |

| Synonyms | Clarithromycin Impurity H | [3][8] |

| CAS Number | 127140-69-6 | [9] |

| Molecular Formula | C₃₈H₆₇NO₁₄ | [8] |

| Molecular Weight | 761.94 g/mol | [8] |

| Appearance | White or almost white, crystalline powder | [6] |

| Solubility | Practically insoluble in water, soluble in acetone and methylene chloride, slightly soluble in methanol. | [6] |

Formation and Synthesis: Unraveling the Origin of Impurity H

The presence of this compound in the final API can be attributed to two primary sources: as a process-related impurity during synthesis or as a degradation product.

Plausible Formation Pathways

The structure of Impurity H suggests a two-step transformation from the parent Clarithromycin molecule: N-demethylation followed by N-formylation.

-

N-Demethylation: The initial step likely involves the removal of a methyl group from the dimethylamino moiety on the desosamine sugar of Clarithromycin, leading to the formation of N-desmethyl Clarithromycin (Clarithromycin Impurity D). This can occur under various conditions during the synthesis or degradation.[10]

-

N-Formylation: The subsequent step is the formylation of the resulting secondary amine. This can occur if a formylating agent is present. A common source of formyl groups in pharmaceutical manufacturing is the solvent N,N-Dimethylformamide (DMF), which can decompose to generate formic acid or other reactive formylating species, especially at elevated temperatures.[11][12] Formic acid itself can also act as a formylating agent.[11][13]

Caption: Plausible two-step formation pathway of Clarithromycin Impurity H.

Control Strategies in Manufacturing

Given the likely formation pathways, several strategies can be employed to control the levels of Impurity H:

-

Solvent Selection: Avoid or minimize the use of solvents like DMF, especially in later stages of the synthesis and purification, to reduce the risk of N-formylation.

-

Temperature Control: Maintain strict temperature control during the manufacturing process to prevent the degradation of both Clarithromycin and solvents that could generate formylating agents.

-

pH Control: The stability of macrolides is often pH-dependent. Optimizing the pH during synthesis and work-up can help minimize the formation of demethylated intermediates.

-

Purification Processes: Employ robust purification techniques, such as crystallization or chromatography, to effectively remove Impurity H and its precursors from the final API.

Analytical Characterization and Quantification

Accurate and precise analytical methods are crucial for the identification and quantification of this compound to ensure that it does not exceed the limits set by regulatory authorities. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

The European Pharmacopoeia and the United States Pharmacopeia provide detailed HPLC methods for the analysis of Clarithromycin and its related substances.[6][7]

Typical Chromatographic Conditions (based on EP Monograph):

| Parameter | Specification |

| Column | Octadecylsilyl silica gel for chromatography (C18) |

| Mobile Phase | Gradient elution with a mixture of a phosphate buffer and acetonitrile |

| Detection | UV spectrophotometry at 205 nm |

| Flow Rate | Typically around 1.1 mL/min |

| Column Temperature | 40 °C |

System Suitability: The pharmacopoeial methods include system suitability tests to ensure the performance of the chromatographic system. For instance, the separation between Clarithromycin and Impurity D (the precursor to Impurity H) is a critical parameter.[14]

Sources

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. nbinno.com [nbinno.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 5. Clarithromycin Impurities at Pharmaffiliates | PPTX [slideshare.net]

- 6. uspbpep.com [uspbpep.com]

- 7. trungtamthuoc.com [trungtamthuoc.com]

- 8. This compound | C38H67NO14 | CID 71315393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. store.usp.org [store.usp.org]

- 10. researchgate.net [researchgate.net]

- 11. Formylation of Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 13. scispace.com [scispace.com]

- 14. phenomenex.com [phenomenex.com]

An In-Depth Technical Guide to the Pharmacokinetics of N-Demethyl-N-formyl Clarithromycin

Executive Summary

Clarithromycin, a cornerstone macrolide antibiotic, undergoes extensive metabolism, leading to a variety of derivatives with differing pharmacological profiles. While the 14-hydroxyclarithromycin metabolite is well-characterized, other metabolic products, such as N-demethyl-N-formyl clarithromycin, remain less understood despite their potential impact on the drug's overall disposition and safety. This guide provides a comprehensive technical overview of the pharmacokinetics of this compound, synthesizing current knowledge on its metabolic formation, proposing robust analytical methodologies for its quantification, and discussing its potential clinical relevance. By elucidating the causality behind experimental choices and grounding claims in authoritative references, this document serves as a critical resource for professionals in drug metabolism and pharmacokinetic research.

Introduction: The Metabolic Landscape of Clarithromycin

Clarithromycin (6-O-methylerythromycin A) is a semi-synthetic macrolide antibiotic lauded for its improved acid stability and pharmacokinetic profile over erythromycin.[1] Its therapeutic efficacy is intrinsically linked to its complex metabolic fate within the body. Following oral administration, clarithromycin is rapidly absorbed and subjected to significant first-pass metabolism, primarily in the liver.[2] This biotransformation is predominantly mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the principal isoform involved.[3][4]

The metabolism of clarithromycin proceeds via three main pathways[3][5]:

-

Hydroxylation: This leads to the formation of 14-hydroxyclarithromycin, an active metabolite that often exhibits synergistic or greater antimicrobial activity than the parent compound.[3]

-

N-demethylation: The removal of a methyl group from the desosamine sugar moiety.[3][5]

While hydroxylation has been the focus of numerous studies due to the pharmacological activity of its product, the N-demethylation pathway is also a significant contributor to clarithromycin's disposition and is the gateway to the formation of the subject of this guide.

The Formation Pathway of this compound

This compound is recognized as a metabolite and a known impurity of clarithromycin.[6] Its formation is a multi-step process originating from the primary N-demethylation of the parent drug.

Primary Metabolism: N-demethylation

The initial and rate-limiting step is the CYP3A4-mediated oxidative N-demethylation of the dimethylamino group on the desosamine sugar of clarithromycin. This reaction yields N-desmethyl clarithromycin.[2] The activity of CYP3A4 can significantly influence the extent of this metabolic pathway, and since clarithromycin itself is a mechanism-based inhibitor of CYP3A4, its pharmacokinetics can be nonlinear and time-dependent.[3]

Postulated Secondary Metabolism: Formylation

While direct enzymatic studies on the subsequent formylation of N-desmethyl clarithromycin are not extensively documented in the literature, it is chemically plausible that this occurs as a secondary metabolic step. The N-demethylated nitrogen is susceptible to further modification. Formylation could potentially be mediated by other enzymatic systems within the hepatocytes. The resulting this compound possesses a formamide group in place of the original dimethylamine.

The following diagram illustrates the proposed metabolic cascade leading to this compound.

Caption: Proposed metabolic pathway of Clarithromycin.

Pharmacokinetic Profile: A Knowledge Gap

A significant challenge in the study of this compound is the scarcity of specific pharmacokinetic data. Most clinical and preclinical studies quantify the parent drug and the active 14-hydroxy metabolite, leaving the concentration-time profiles of other metabolites largely uncharacterized.

Table 1: Comparison of Known and Unknown Pharmacokinetic Parameters

| Parameter | Clarithromycin | 14-OH-Clarithromycin | This compound |

| Cmax (Peak Concentration) | Dose-dependent; e.g., ~2.5 µg/mL (500mg dose)[2] | Varies with parent drug concentration | Not reported |

| Tmax (Time to Peak) | ~2-3 hours[2] | ~2-3 hours[2] | Not reported |

| AUC (Area Under the Curve) | Dose-dependent, nonlinear[5] | Follows parent drug kinetics | Not reported |

| Half-life (t½) | ~3-7 hours, dose-dependent[2] | ~5-9 hours[2] | Not reported |

| Clinical Significance | Active antimicrobial | Active antimicrobial, synergistic | Currently unknown |

The lack of quantitative data necessitates the development and application of highly sensitive and specific bioanalytical methods to measure the in vivo concentrations of this compound. Such studies are crucial to determine its contribution to the overall pharmacokinetic and pharmacodynamic profile of clarithromycin.

Analytical Methodology for Quantification in Biological Matrices

To address the existing data gap, a robust and validated bioanalytical method is paramount. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of drug metabolites in complex biological matrices like plasma due to its high selectivity and sensitivity.[7][8][9]

Rationale for Method Design

The design of an LC-MS/MS method for this compound must consider its physicochemical properties, which are similar to the parent drug but with key differences in polarity and mass. A stable isotope-labeled internal standard (SIL-IS), if available, is ideal for correcting matrix effects and variability in extraction and ionization. If not, a structurally similar compound can be used.

The following diagram outlines a self-validating workflow for the quantification of this compound.

Caption: UPLC-MS/MS workflow for metabolite quantification.

Step-by-Step Experimental Protocol

This protocol is a representative method that must be fully validated according to regulatory guidelines (e.g., FDA, EMA) before use in formal studies.

-

Preparation of Standards and Quality Controls (QCs):

-

Prepare a stock solution of this compound reference standard in methanol.

-

Serially dilute the stock solution to create calibration standards and QC samples in blank biological matrix (e.g., human plasma).

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 50 µL of plasma sample (unknown, standard, or QC) into a 96-well plate.

-

Add 25 µL of internal standard working solution (e.g., a stable isotope-labeled analogue of clarithromycin in methanol).

-

Add 200 µL of cold acetonitrile to precipitate proteins.

-

Seal the plate and vortex for 2 minutes.

-

Centrifuge the plate at 4000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new 96-well plate for analysis.

-

-

UPLC-MS/MS Analysis:

-

UPLC System: A high-performance liquid chromatography system.

-

Column: A reversed-phase column (e.g., Acquity UPLC BEH C18, 50 mm × 2.1 mm, 1.7 µm).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: 0.1% formic acid in acetonitrile

-

-

Flow Rate: 0.4 mL/min.

-

Gradient: A typical gradient would start at a low percentage of organic phase (B), ramp up to elute the analyte, and then return to initial conditions for re-equilibration.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Table 2: Hypothetical MRM Transitions for Detection

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Rationale |

| This compound | 762.5 [M+H]+ | 158.1 | The product ion corresponds to the fragmented desosamine sugar moiety, a characteristic and stable fragment for clarithromycin and its analogues. |

| Clarithromycin (for comparison) | 748.5 [M+H]+ | 158.1 | The same product ion highlights the structural similarity and aids in method development. |

| Internal Standard (SIL-Clarithromycin) | 751.5 [M+H]+ (d3-methyl) | 158.1 | Co-elutes with the analyte and fragments similarly, ensuring accurate correction. |

Note: The exact m/z values must be optimized by direct infusion of the reference standard.

Discussion: Clinical Significance and Future Directions

The clinical relevance of this compound is currently undefined. Key questions that warrant further investigation include:

-

Pharmacological Activity: Does this metabolite possess any antimicrobial or immunomodulatory activity? Does it contribute to the therapeutic effect or, conversely, antagonize the parent drug?

-

Toxicity: Is the formamide group associated with any specific toxicity?

-

Drug-Drug Interactions (DDI): Does this metabolite inhibit or induce metabolic enzymes or transporters?

-

Biomarker Potential: Could the ratio of this metabolite to the parent drug serve as a biomarker for CYP3A4 activity or predict patient-specific responses?

Answering these questions requires dedicated in vitro activity assays and comprehensive in vivo pharmacokinetic studies in both preclinical models and human subjects. The analytical method outlined in this guide provides the necessary tool to begin this crucial research.

Conclusion

This compound represents a piece of the complex puzzle of clarithromycin's fate in the body. While currently understudied, its systematic investigation is essential for a complete understanding of the drug's disposition, efficacy, and safety. This guide provides a foundational framework, from metabolic pathways to a detailed, state-of-the-art analytical protocol, empowering researchers to pursue the targeted studies needed to fill the existing knowledge gaps. The insights gained from such research will ultimately contribute to the optimization of macrolide therapy and the development of safer, more effective drugs.

References

-

Rodvold, K. A. (1999). Clinical pharmacokinetics of clarithromycin. Clinical Pharmacokinetics, 37(5), 385–398. [Link]

-

Zuckerman, J. M. (2004). Macrolides and ketolides: azithromycin, clarithromycin, telithromycin. Infectious Disease Clinics of North America, 18(3), 621–649. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Pacifici, G. M. (2020). Clinical Pharmacology of Clarithromycin. International Journal of Medical and Pharmaceutical Case Reports, 1-11. [Link]

-

MySkinRecipes. (n.d.). N-Desmethyl Clarithromycin. Retrieved from [Link]

-

Ferrero, J. A., Bopp, B. A., & Chu, S. Y. (1990). Metabolism and disposition of clarithromycin in man. Drug Metabolism and Disposition, 18(4), 441-446*. [Link]

-

Labro, M. T. (2000). Interference of antibacterial agents with phagocyte functions: immunomodulation or "immuno-fairy tales"? Clinical Microbiology Reviews, 13(4), 615–650. [Link]

-

Liu, Y., Li, Y., & Fawcett, J. P. (2008). Simplified method for determination of clarithromycin in human plasma using protein precipitation in a 96-well format and liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 861(1), 134-138. [Link]

-

Alvi, S. N., Al Dgither, S., & Hammami, M. M. (2016). Rapid Determination of Clarithromycin in Human Plasma by LCMS/MS Assay. Pharmaceutical Analytical Chemistry: Open Access, 2(1), 1-5. [Link]

-

Jayavel, S., et al. (2024). Pharmacokinetic Profile of Bioanalytical Method Development and Validation of Clarithromycin from Human Plasma by Using Liquid Chromatography Tandem Mass Spectrometer. Indian Journal of Pharmaceutical Education and Research, 58(4S), S1285-S1292. [Link]

-

Omura, S., & Morimoto, S. (1992). [Research and development of clarithromycin]. Yakugaku Zasshi, 112(10), 691-705*. [Link]

Sources

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Possible mechanisms of action of clarithromycin and its clinical application as a repurposing drug for treating multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modeling the Autoinhibition of Clarithromycin Metabolism during Repeated Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Desmethyl Clarithromycin [myskinrecipes.com]

- 5. Metabolism and disposition of clarithromycin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C38H67NO14 | CID 71315393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Simplified method for determination of clarithromycin in human plasma using protein precipitation in a 96-well format and liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. longdom.org [longdom.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Degradation Products and Pathways of Clarithromycin

This guide provides a comprehensive technical overview of the degradation of the macrolide antibiotic clarithromycin. Tailored for researchers, scientists, and drug development professionals, this document delves into the chemical instabilities of clarithromycin, outlining its degradation pathways under various stress conditions. It further presents detailed methodologies for conducting forced degradation studies and for the analytical characterization of the resulting degradants. The insights provided herein are intended to support robust stability testing, formulation development, and a deeper understanding of the clarithromycin drug substance and product.

Introduction: The Stability Challenge of Clarithromycin

Clarithromycin, a semi-synthetic derivative of erythromycin, is a widely prescribed antibiotic effective against a broad spectrum of bacterial pathogens.[1] Its improved acid stability and pharmacokinetic profile over erythromycin have made it a cornerstone in treating respiratory tract infections and in eradication regimens for Helicobacter pylori.[1] However, like all macrolides, clarithromycin is susceptible to degradation under various environmental conditions, including exposure to acid, base, oxidants, light, and heat.[][3]

The formation of degradation products can lead to a loss of potency and, in some cases, the emergence of compounds with altered toxicological profiles.[][4] Therefore, a thorough understanding of clarithromycin's degradation pathways is paramount for ensuring its quality, safety, and efficacy throughout its shelf life. This guide will explore the primary mechanisms of clarithromycin degradation and provide practical, field-proven methodologies for their investigation.

Major Degradation Pathways and Mechanisms

Clarithromycin's complex structure, featuring a 14-membered lactone ring and two sugar moieties (L-cladinose and D-desosamine), presents multiple sites for chemical transformation.[] The principal degradation pathways are acid-catalyzed hydrolysis and oxidation.

Acid-Catalyzed Hydrolysis

Under acidic conditions, clarithromycin is known to be labile, though more stable than its predecessor, erythromycin.[5][6][7] The primary acid-catalyzed degradation pathway involves the hydrolysis of the glycosidic bond linking the L-cladinose sugar to the aglycone core.[5][7] This reaction is initiated by the protonation of the anomeric oxygen of the cladinose ring, leading to its cleavage and the formation of 5-O-desosaminyl-6-O-methylerythronolide .[8]

Oxidative Degradation

Oxidative stress, typically induced by agents like hydrogen peroxide, leads to the formation of Clarithromycin N-oxide .[1][][9] This degradation is hypothesized to occur at the tertiary amine of the desosamine sugar.[][10] The nitrogen atom's lone pair of electrons attacks the oxidant, resulting in the formation of the N-oxide derivative.

Other Degradation Pathways

-

Alkaline Hydrolysis: Under basic conditions, clarithromycin can undergo degradation, leading to the formation of dehydration and ring-opened products.[8] This pathway is generally less pronounced than acid hydrolysis.

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. Studies have shown that photodegradation is influenced by pH, with varying rates observed under acidic, neutral, and basic conditions.[11] However, some forced degradation studies report minimal degradation under UV light.[]

-

Thermal Degradation: Clarithromycin is relatively stable to dry heat, with significant degradation requiring high temperatures (e.g., 100°C).[] In solution, thermal degradation is more likely to occur, often in conjunction with hydrolytic pathways.

Summary of Key Degradation Products

The following table summarizes the major known degradation products of clarithromycin and the conditions under which they are typically formed.

| Degradation Product | Common Name/Impurity | Formation Condition(s) |

| 5-O-desosaminyl-6-O-methylerythronolide | Acid Degradant | Acidic Hydrolysis |

| Clarithromycin N-oxide | Oxidative Degradant | Oxidation (e.g., with H₂O₂) |

| 6-O-methylerythromycin A | Process Impurity/Degradant | Can be a process-related impurity or a degradant[] |

| Erythromycin | Process Impurity/Degradant | Can be a process-related impurity or a degradant[] |

| Dehydration and Ring-Opened Products | Basic Degradants | Alkaline Hydrolysis |

| 14-hydroxy-clarithromycin | Metabolite/Biodegradant | Fungal biodegradation[4] |

| N-desmethyl-clarithromycin | Metabolite/Biodegradant | Fungal biodegradation[4] |

Experimental Protocols for Degradation Studies

A systematic approach to forced degradation is crucial for identifying potential degradation products and developing stability-indicating analytical methods.

Forced Degradation (Stress Testing) Protocol

This protocol outlines a general procedure for subjecting clarithromycin to various stress conditions. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[12]

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a stock solution of clarithromycin at a concentration of approximately 4.0 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[]

-

Acidic Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid. Heat the mixture at a controlled temperature, for example, 70°C, and monitor for degradation over time (e.g., up to 24 hours).[]

-

Alkaline Degradation: Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. Heat the mixture at a controlled temperature (e.g., 70°C) and monitor for degradation.

-

Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3.0% (w/v) hydrogen peroxide and keep at room temperature. Monitor for degradation over time (e.g., up to 15 minutes).[]

-

Thermal Degradation (in solution): Heat the stock solution at a controlled temperature (e.g., 70°C) and monitor for degradation.[]

-

Photolytic Degradation: Expose the stock solution in a photostable container to daylight and/or a UV lamp. A control sample should be wrapped in aluminum foil to protect it from light.[]

-

Sample Neutralization: After the stress period, cool the acidic and alkaline samples to room temperature and neutralize them with an appropriate amount of base or acid, respectively.

-

Analysis: Dilute the stressed samples to a suitable concentration and analyze them using a validated stability-indicating analytical method.

Stability-Indicating Analytical Method

A robust analytical method is essential to separate and quantify clarithromycin from its degradation products. A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) method coupled with mass spectrometry (MS) is highly recommended for this purpose.

Example UPLC-MS/MS Method:

-

Chromatographic System: UPLC system with a tandem mass spectrometer.

-

Column: A reversed-phase column, such as a C18 or Phenyl-Hexyl column (e.g., Phenomenex Luna Phenyl-Hexyl, 50 x 2.0 mm, 3 µm), is often suitable.[13]

-

Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., 5 mM ammonium acetate with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile). A common mobile phase composition is water and methanol (30:70, v/v) with additives.[13]

-

Flow Rate: Typically in the range of 0.2-0.4 mL/min.

-

Detection: Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in positive mode is highly sensitive and selective. Selected reaction monitoring (SRM) mode should be used for quantification.[13]

Step-by-Step Protocol:

-

System Preparation: Equilibrate the UPLC-MS/MS system with the mobile phase until a stable baseline is achieved.

-

Sample Preparation: Dilute the stressed and control samples to a final concentration within the calibration range of the method.

-

Injection: Inject a fixed volume (e.g., 5 µL) of the sample onto the column.

-

Chromatographic Separation: Elute the components using the optimized mobile phase and gradient/isocratic conditions.

-

Mass Spectrometric Detection: Monitor the precursor and product ions for clarithromycin and its expected degradation products in SRM mode.

-

Data Analysis: Integrate the peak areas and calculate the percentage of degradation. Identify the degradation products by comparing their retention times and mass spectra with those of reference standards, if available.

Toxicological Considerations and Field Insights

For instance, some studies on the biodegradation of clarithromycin by fungi have suggested that the resulting degradation products, such as descladinosyl and 14-hydroxy-descladinosyl-clarithromycin, are pharmacologically inactive.[4] This highlights the importance of not only detecting and quantifying degradation products but also understanding their biological activity.

From a drug development perspective, the presence of any degradation product above the identification and/or qualification thresholds outlined in regulatory guidelines (e.g., ICH Q3B) necessitates further investigation, which may include toxicological assessments. The self-validating nature of a well-designed forced degradation study lies in its ability to generate these potential degradants, allowing for their early identification and characterization. This proactive approach enables the development of more stable formulations and robust manufacturing processes, ultimately ensuring patient safety.

Conclusion